molecular formula C10H21NO B2400954 1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol CAS No. 861643-28-9

1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol

Cat. No. B2400954
CAS RN: 861643-28-9
M. Wt: 171.284
InChI Key: AMIFYBJJDWGDDG-UHFFFAOYSA-N
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Description

1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol, also known as MDA19, is a synthetic cannabinoid that has been developed for research purposes. It is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily found in immune cells and has been implicated in a variety of physiological processes. In

Scientific Research Applications

Chemical Reaction Kinetics and Mechanisms

The decomposition and isomerization reactions of related compounds to 1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol have been extensively studied. For instance, the decomposition and isomerization of the 5-methylhex-1-yl radical were analyzed using the single-pulse shock tube technique, revealing intricate kinetics and reaction mechanisms. This study contributes to understanding the behavior of complex organic molecules under high-temperature conditions (Awan, McGivern, Tsang, & Manion, 2010).

Synthesis and Pharmaceutical Intermediates

Some derivatives of 1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol have been synthesized and studied as intermediates in pharmaceutical manufacturing. For example, research on (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate for the antidepressant R-Duloxetine, highlights various synthesis methods and their technological developments (吴佳佳 et al., 2017).

Corrosion Inhibition

Research into the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, has shown their utility in inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, significantly enhancing corrosion resistance (Gao, Liang, & Wang, 2007).

Antifungal Agent Design

Derivatives of 1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol have been explored in the design of new antifungal agents. These compounds, particularly 1-[(1H-indol-5-ylmethyl)amino] derivatives, exhibit potent activity against strains like Candida albicans, indicating potential applications in antifungal therapies (Guillon et al., 2009).

Cancer Research

In cancer research, certain 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase and their anticancer activity on human breast carcinoma cells. These compounds demonstrate potential as therapeutic agents in cancer treatment (Sharma et al., 2010).

properties

IUPAC Name

1-(2-methylhex-5-en-3-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-5-6-10(8(2)3)11-7-9(4)12/h5,8-12H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFYBJJDWGDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methylhex-5-en-3-yl)amino)propan-2-ol

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